2,5-Anhydromannitol 1-phosphate

Overview

Description

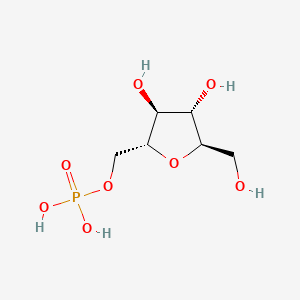

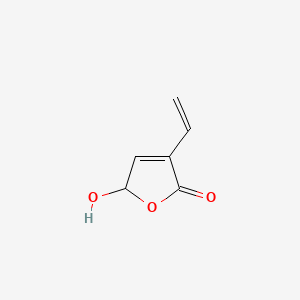

2,5-Anhydromannitol 1-phosphate is a chemical compound with the molecular formula C6H13O8P It is a derivative of mannitol, a naturally occurring sugar alcohol

Mechanism of Action

Target of Action

The primary targets of 2,5-Anhydromannitol 1-phosphate are enzymes involved in carbohydrate metabolism, including phosphofructokinase-1 and fructose 1,6-bisphosphatase . These enzymes play crucial roles in the regulation of glucose levels in the body .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor. It is phosphorylated by phosphofructokinase-1 at a rate less than that for fructose-6-P but is stimulated by fructose-2,6-P2 . High concentrations of 2,5-Anhydromannitol 1,6-P2 inhibit phosphofructokinase-1 . Additionally, rat liver fructose 1,6-bisphosphatase is inhibited competitively by 2,5-Anhydromannitol 1,6-P2 .

Biochemical Pathways

This compound affects the glycolytic and gluconeogenic pathways. It inhibits gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose phosphate . It also blocks the ability of glucagon to stimulate gluconeogenesis and inhibit lactate production from dihydroxyacetone .

Result of Action

The molecular and cellular effects of this compound’s action include decreased blood glucose levels and increased lactate formation . It also decreases cellular fructose 2,6-bisphosphate content in hepatocytes .

Biochemical Analysis

Biochemical Properties

2,5-Anhydromannitol 1-phosphate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and phosphofructokinase. Fructokinase phosphorylates 2,5-anhydromannitol to form this compound, which can further be phosphorylated by phosphofructokinase to form 2,5-anhydromannitol 1,6-bisphosphate . These phosphorylated metabolites are crucial in regulating carbohydrate metabolism by inhibiting enzymes such as fructose 1,6-bisphosphatase and activating pyruvate kinase .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In hepatocytes, it inhibits gluconeogenesis and glycogenolysis, leading to decreased blood glucose levels . This compound also influences cellular metabolism by altering the levels of key metabolites such as lactate and pyruvate . Additionally, this compound affects cell signaling pathways by modulating the activity of enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with several key enzymes. It inhibits fructose 1,6-bisphosphatase competitively and activates pyruvate kinase . These interactions result in the modulation of glycolytic and gluconeogenic pathways, leading to changes in cellular metabolism. The compound’s ability to inhibit gluconeogenesis and stimulate glycolysis is attributed to its structural similarity to fructose, allowing it to act as a competitive inhibitor or activator of specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by the presence of other metabolites and enzymes . Long-term exposure to this compound in hepatocytes results in sustained inhibition of gluconeogenesis and glycogenolysis, with corresponding changes in metabolite levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits gluconeogenesis and glycogenolysis, leading to reduced blood glucose levels . At higher doses, it can cause adverse effects such as elevated serum lactate levels . These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It is phosphorylated by fructokinase and phosphofructokinase, leading to the formation of 2,5-anhydromannitol 1,6-bisphosphate . This compound inhibits fructose 1,6-bisphosphatase and activates pyruvate kinase, thereby modulating glycolytic and gluconeogenic pathways . These interactions affect metabolic flux and the levels of key metabolites such as lactate and pyruvate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it is transported into hepatocytes via glucose transporters . Once inside the cell, it is phosphorylated and distributed within the cytoplasm, where it interacts with various enzymes involved in carbohydrate metabolism .

Subcellular Localization

This compound is primarily localized in the cytoplasm of hepatocytes, where it exerts its effects on carbohydrate metabolism . The compound’s subcellular localization is influenced by its phosphorylation state and interactions with specific enzymes. These interactions ensure that this compound is available at the sites where it can modulate glycolytic and gluconeogenic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Anhydromannitol 1-phosphate can be synthesized through the nucleophilic attack of neokestose-1,6-di-phosphate using sodium borohydride in ammonium hydroxide (pH 11.4) for 18 hours . This reaction converts neokestose-1,6-di-phosphate to the 2,5-anhydro derivative.

Industrial Production Methods

the synthesis from inexpensive sources such as banana fruit has been explored, making it a potentially cost-effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydromannitol 1-phosphate undergoes various chemical reactions, including phosphorylation and dephosphorylation. It can be phosphorylated by rat liver phosphofructokinase-1, although at a slower rate compared to fructose-6-phosphate .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium borohydride, ammonium hydroxide, and various enzymes such as phosphofructokinase-1 .

Major Products Formed

The major products formed from the reactions of this compound include its phosphorylated derivatives, such as 2,5-anhydromannitol-1,6-bisphosphate .

Scientific Research Applications

2,5-Anhydromannitol 1-phosphate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

2,5-Anhydroglucitol 1-phosphate: Similar in structure but differs in its inhibitory effects on enzymes.

Fructose 1,6-bisphosphate: A natural substrate for phosphofructokinase-1, but with different activation and inhibition properties compared to 2,5-Anhydromannitol 1-phosphate.

Uniqueness

This compound is unique due to its dual role in inhibiting fructose 1,6-bisphosphatase and activating pyruvate kinase, making it a valuable tool in studying carbohydrate metabolism and potential therapeutic applications .

Properties

IUPAC Name |

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966346 | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-52-6 | |

| Record name | 2,5-Anhydromannitol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrrolo[3,2-h]quinoline](/img/structure/B1213557.png)

![2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine](/img/structure/B1213560.png)